Product packaging for Dioctyl sulfide(Cat. No.:CAS No. 2690-08-6)

Dioctyl sulfide

Cat. No.: B1581556
CAS No.: 2690-08-6
M. Wt: 258.5 g/mol
InChI Key: LOXRGHGHQYWXJK-UHFFFAOYSA-N
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Description

Overview of Organosulfur Chemistry and its Significance

Organosulfur chemistry, the study of the properties and synthesis of organic compounds containing sulfur, is a field of significant importance. wikipedia.org These compounds are ubiquitous in nature and play crucial roles in biological systems. For instance, the amino acids cysteine and methionine are organosulfur compounds essential for life. wikipedia.org Additionally, vital biomolecules like the vitamins biotin (B1667282) and thiamine, as well as coenzyme A, contain sulfur. britannica.com The applications of organosulfur compounds extend to pharmaceuticals, with well-known examples including penicillin and sulfa drugs. wikipedia.org

In industrial and chemical research, organosulfur compounds are utilized in a wide array of applications. They serve as valuable reagents for synthesizing new molecules and are found in materials such as polymers and dyes. mdpi.comabebooks.com The unique properties of the sulfur atom, including its ability to exist in various oxidation states, contribute to the diverse reactivity and functionality of these compounds. mdpi.com This versatility makes organosulfur chemistry a critical area of study with implications for materials science, medicine, and environmental science. abebooks.comwiley.com

Historical Context of Dialkyl Sulfide (B99878) Research

The study of dialkyl sulfides is a subset of the broader field of organosulfur chemistry. Early research into organosulfur compounds was often associated with their strong and often unpleasant odors. wikipedia.org However, scientific investigation soon revealed their importance. A significant publication in 1951 detailed the preparation and properties of various dialkyl sulfides and disulfides, contributing to the foundational knowledge of these compounds. acs.org

Over the years, research has expanded to explore the diverse applications of dialkyl sulfides. For example, their use as extractants for precious metals like gold and silver has been a subject of investigation. dioctylsulfide.com More recent studies have delved into the role of dialkyl sulfides in nanotechnology, such as their use in the synthesis and stabilization of nanoparticles. uni-saarland.deresearchgate.net The evolution of analytical techniques has also played a crucial role, allowing for a deeper understanding of the structure and behavior of dialkyl sulfides on surfaces and in various chemical reactions. acs.org

Scope and Research Objectives for Dioctyl Sulfide Investigations

This compound, a specific type of dialkyl sulfide with two octyl chains attached to a sulfur atom, has garnered interest for its particular chemical and physical properties. Current research on this compound focuses on several key areas. One primary objective is to understand its behavior as an extractant for heavy and precious metals. dioctylsulfide.comresearchgate.net Studies have explored its effectiveness in separating metals from aqueous solutions, a process with significant industrial applications. dioctylsulfide.comresearchgate.net

Another area of investigation involves the role of this compound in materials science. Its hydrophobic nature and the reactivity of the sulfur atom make it a candidate for use as an additive in lubricants and as a component in the synthesis of polymers. Furthermore, research is being conducted to elucidate the kinetics and mechanisms of reactions involving this compound, such as its interaction with nanoparticles and its behavior in various solvent systems. researchgate.net These investigations aim to provide a comprehensive understanding of this compound's properties and potential applications in diverse chemical contexts.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₄S
Molecular Weight 258.51 g/mol
CAS Number 2690-08-6
Appearance Colorless to light yellow liquid
Odor Mild, though some sources describe it as a stench
Melting Point -1 °C to 1 °C
Boiling Point 179 °C to 180 °C at 10 mmHg; 332.6 ± 10.0 °C at 760 mmHg
Flash Point >110 °C (>230 °F)
Density 0.842 to 0.844 g/cm³ at 20-25 °C
Refractive Index 1.460 to 1.463 at 20 °C
Water Solubility 0.004678 mg/L at 25 °C (estimated)
LogP (Octanol/Water Partition Coefficient) 7.7 to 8.33

This table is populated with data from multiple sources. nih.govchemsrc.comthegoodscentscompany.comchemicalbook.comfishersci.ielookchem.com

Detailed Research Findings

Recent research has highlighted the utility of this compound in various chemical applications. One notable area is its use as an effective extractant for the high-precision analysis of precious metals such as gold, silver, and iridium. dioctylsulfide.com It is reported to be more efficient than other petroleum-based sulfides for this purpose. dioctylsulfide.com

Studies have also investigated the kinetics of the oxidative dissolution of gold nanoparticles in the presence of this compound. researchgate.net These experiments, conducted in reverse micelle systems, have shown that this compound can influence the rate of dissolution. researchgate.net At low concentrations, it participates in the formation of an inert gold complex, while at higher concentrations, it can lead to the coagulation of the nanoparticles. researchgate.net

Furthermore, this compound has been studied in conjunction with other complexing agents, such as phosphorylated calixarenes, for the recovery of rhodium from acidic nitrate-nitrite solutions. researchgate.net The combination of this compound with these calixarenes demonstrated a significantly higher kinetic efficiency for rhodium extraction compared to using this compound alone. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34S B1581556 Dioctyl sulfide CAS No. 2690-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-octylsulfanyloctane
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InChI

InChI=1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
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InChI Key

LOXRGHGHQYWXJK-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCSCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H34S
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DSSTOX Substance ID

DTXSID1062594
Record name Octane, 1,1'-thiobis-
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Molecular Weight

258.5 g/mol
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Physical Description

Colorless liquid with a mild odor; [Chevron Phillips MSDS]
Record name Di-n-octyl sulfide
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CAS No.

2690-08-6
Record name Dioctyl sulfide
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Advanced Synthetic Methodologies for Dioctyl Sulfide

Catalytic Approaches in Dioctyl Sulfide (B99878) Synthesis

Catalysis is central to the modern synthesis of thioethers like dioctyl sulfide, enabling reactions that are otherwise difficult or inefficient. Transition metals and photocatalysts are at the forefront of these developments, facilitating the crucial carbon-sulfur (C-S) bond formation.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for constructing C-S bonds. While historically challenging due to catalyst poisoning by sulfur compounds, numerous robust catalytic systems have been developed. mdpi.com These methods often involve the coupling of thiols with various electrophiles. For the synthesis of a dialkyl sulfide like this compound, this could involve the reaction of 1-octanethiol (B94742) with an octyl halide or another activated octyl derivative.

Recent research has highlighted the efficacy of nickel and palladium catalysts. For instance, a heterogeneously catalyzed, base-free formal C-S bond metathesis of thiols has been demonstrated using Ni-Pd nanoparticles. lookchem.com Rhodium complexes have also been shown to effectively catalyze the cleavage of S-S bonds in disulfides, allowing the transfer of organothio groups to organic compounds without the need for bases or organometallic reagents. mdpi-res.comsemanticscholar.org Another approach involves the nickel-catalyzed arylation of disulfides, which could be adapted for alkyl groups. mdpi.com These catalytic cycles typically involve oxidative addition of the sulfur compound to the metal center, followed by reductive elimination to form the thioether product. mdpi.com

Table 1: Overview of Selected Transition Metal-Catalyzed Sulfide Synthesis
Catalyst SystemSubstratesKey FeaturesRelevant Finding
Ni-Pd NanoparticlesThiolsHeterogeneous catalysis, base-free conditions.Demonstrates a formal C-S bond metathesis, applicable to sulfide synthesis. lookchem.com
Rhodium Complexes (e.g., RhH(PPh3)4)Disulfides and various organic compoundsActivates S-S bonds for organothio group transfer; no base required.Enables reversible reactions and the formation of diverse organosulfur compounds. mdpi-res.comsemanticscholar.org
Nickel(II) Complexes with NHC LigandsAryl Mesylates and ThiolsEfficient for C-S bond formation with challenging substrates.Strongly coordinating N-heterocyclic carbene (NHC) ligands prevent catalyst deactivation. mdpi.com
Palladium CatalystsCarboxylic Acids and ThioestersDecarbonylative thioetherification via C-S activation.Allows for the use of readily available carboxylic acids as coupling partners. rsc.org

Photocatalysis represents a green and efficient alternative for sulfide synthesis, often proceeding under mild conditions using light as the energy source. The photocatalytic synthesis of this compound has been specifically demonstrated at room temperature. lookchem.com This reaction involves the anti-Markovnikov addition of 1-octanethiol to 1-octene (B94956) in the presence of an illuminated titanium dioxide (TiO₂) catalyst. lookchem.com Under an inert atmosphere, this method selectively yields this compound. lookchem.com

The broader field of photocatalytic sulfide synthesis has seen the use of various catalysts, including metal-free systems like porphyrin-integrated polymer dots, which can efficiently catalyze the aerobic oxidation of sulfides to sulfoxides in water under visible light. rsc.org While this is an oxidation reaction, the underlying principles of using light to generate reactive species are applicable to synthesis. Other studies have explored bismuth oxide (Bi₂O₃) for the photocatalytic hydrothiolation of olefins and acridine (B1665455) orange for thiol-ene reactions under blue-light irradiation. organic-chemistry.org These methods are initiated by light, which generates radical species, leading to the formation of the C-S bond with high selectivity.

Transition Metal Catalysis for C-S Bond Formation

Non-Catalytic and Emerging Synthetic Routes

Beyond traditional catalysis, new synthetic strategies are emerging that focus on procedural simplicity, atom economy, and the use of unconventional starting materials.

One-pot cascade reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. While not a direct synthesis of this compound, a notable example is the conversion of sulfides into more complex structures like N-iodo sulfoximines. A room temperature, one-pot cascade reaction has been developed to synthesize these compounds from readily available sulfides. researchgate.netuni-lj.sinih.gov

The process begins with the sulfide (such as this compound), which is first converted into a sulfoximine (B86345) by reacting with ammonium (B1175870) carbonate and (diacetoxyiodo)benzene (B116549). acs.org This intermediate is then iodinated in situ with N-iodosuccinimide (NIS) or iodine to yield the final N-iodo sulfoximine. researchgate.netacs.org This protocol is suitable for a wide range of structurally diverse alkyl and aryl sulfides, achieving high isolated yields. acs.orgnih.gov This demonstrates how a simple sulfide like this compound can be a starting point for constructing more complex organosulfur molecules through efficient cascade processes.

Table 2: One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides acs.org
Starting Sulfide TypeReagentsKey Transformation StepsYield
Aryl Alkyl Sulfides1. (NH₄)₂CO₃, (diacetoxyiodo)benzene 2. N-Iodosuccinimide (NIS) or I₂Sulfoximidation followed by in-situ N-iodination.Good to high yields (up to 90%). researchgate.netnih.gov
Phenyl Alkyl Sulfides1. (NH₄)₂CO₃, (diacetoxyiodo)benzene 2. N-Iodosuccinimide (NIS) or I₂Reaction proceeds smoothly regardless of alkyl chain length or branching.High yields. nih.gov

A significant advancement in sulfide synthesis is the direct use of carboxylic acids as electrophiles, avoiding the need to pre-functionalize them into halides or other leaving groups. This approach is highly attractive due to the wide availability and stability of carboxylic acids. One method employs a reducing system of indium tribromide (InBr₃) or indium triiodide (InI₃) with 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) to achieve the direct thioetherification of carboxylic acids with thiols in a one-pot procedure. organic-chemistry.org The InI₃/TMDS system is particularly suited for aliphatic carboxylic acids. organic-chemistry.org

Alternatively, nickel-catalyzed decarbonylative thioetherification provides a pathway to synthesize aryl sulfides directly from carboxylic acids and thiols. nsf.gov This reaction utilizes air- and moisture-stable nickel precatalysts and features excellent functional group tolerance. nsf.gov A related strategy involves palladium catalysis, where thioesters act as dual-purpose reagents, activating the carboxylic acid and serving as the sulfur nucleophile source through a cross-over C–S activation mechanism. rsc.org These methods represent a paradigm shift, unlocking carboxylic acids as practical synthons for C-S bond formation.

Green chemistry principles, which aim to reduce or eliminate hazardous substances, are increasingly integrated into synthetic planning. For this compound, several of the aforementioned methods align with these principles.

Photocatalysis : The synthesis of this compound via the photocatalytic addition of 1-octanethiol to 1-octene is a prime example of a green approach. lookchem.com It operates at room temperature, reducing energy consumption, and uses a reusable heterogeneous catalyst (TiO₂).

Catalyst-Free Reactions : The development of reactions in benign solvents that avoid catalysts altogether is a key goal. For instance, the synthesis of disulfides via thiol coupling has been achieved in the bio-based solvent ethyl lactate (B86563) at 60°C under open air, without any catalyst or additive. rsc.org This approach could potentially be adapted for symmetrical sulfides.

Use of Green Solvents : Organic carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), are recognized as green solvents that can replace more hazardous options like chloroform (B151607) or toluene (B28343) in various chemical reactions. rsc.org Their application in sulfide synthesis could significantly improve the environmental profile of the process.

Atom Economy : One-pot cascade reactions, such as the conversion of sulfides to sulfoximines, embody the principle of atom economy by minimizing intermediate isolation steps, thereby reducing solvent use and waste generation. acs.org

These green approaches highlight a move towards more sustainable and environmentally conscious methods for the synthesis of this compound and other organosulfur compounds.

Direct Thioetherification of Carboxylic Acids and Thiols

Advanced Characterization Techniques for Synthetic Products

Following synthesis, rigorous characterization is essential to confirm the structure and assess the purity of the resulting this compound. This is accomplished using a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopy provides definitive confirmation of the molecular structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are primary tools for structural elucidation. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons in the octyl chains. chemicalbook.com Due to the molecule's symmetry, the protons on the carbons adjacent to the sulfur atom (α-carbons) are chemically equivalent, as are the terminal methyl protons and the other methylene (B1212753) groups along the chains. chemicalbook.comcareerendeavour.com

Assignment Chemical Shift (ppm)
CH₃ (Terminal methyl)~0.89
(CH₂)₅ (Bulk methylene)~1.07 - 1.50
CH₂ (β to Sulfur)~1.57
CH₂-S (α to Sulfur)~2.49
A representative ¹H NMR data table for this compound. chemicalbook.com Shifts are approximate and can vary based on solvent and instrument.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. nih.gov The symmetry of this compound simplifies the spectrum, resulting in eight signals for the sixteen carbon atoms.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is dominated by strong absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl chains. nih.gov The C-H stretching vibrations for the CH₂ and CH₃ groups typically appear in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups are observed at lower frequencies, around 1465 cm⁻¹ and 1375 cm⁻¹. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for confirming the identity of the synthetic product. nih.gov The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 258, corresponding to its molecular weight. nih.gov The fragmentation pattern is characterized by the loss of alkyl fragments. Key peaks observed in the mass spectrum help to confirm the structure. nih.gov

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment
4199.99[C₃H₅]⁺
4398.04[C₃H₇]⁺
5567.98[C₄H₇]⁺
6978.12[C₅H₉]⁺
14592.86[C₈H₁₇S]⁺
Top 5 peaks from the experimental GC-MS data for this compound. nih.gov

Chromatographic techniques are employed to separate the target compound from impurities, starting materials, and byproducts, thereby assessing the purity of the synthetic this compound.

Gas Chromatography (GC) : GC is the primary method used to determine the purity of volatile compounds like this compound. Commercial suppliers often specify a purity of greater than 97.0%, as determined by GC. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. azom.comresearchgate.net A pure sample of this compound will ideally show a single major peak in the chromatogram.

The retention time —the time it takes for a compound to travel through the column—is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate). phenomenex.com The identity of the this compound peak can be confirmed by comparing its retention time to that of a known standard. The Kovats retention index is a standardized measure of retention time.

Column Type Kovats Retention Index
Standard Non-Polar1885
Standard Polar2048
Experimental Kovats retention indices for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : The coupling of GC with MS provides an unequivocal method for both purity assessment and impurity identification. researchgate.netresearchgate.net As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the definitive identification of the main peak as this compound and aids in the structural elucidation of any minor impurity peaks present in the sample. nih.gov

Reaction Mechanisms and Chemical Transformations of Dioctyl Sulfide

Oxidation Pathways of Dialkyl Sulfides

The oxidation of sulfides is a principal transformation, yielding sulfoxides and sulfones, which are valuable intermediates in organic synthesis. mdpi.com This process involves the sequential addition of oxygen atoms to the sulfur center.

Dialkyl sulfides are readily oxidized to the corresponding sulfoxides (R₂SO) and, under more stringent conditions, further to sulfones (R₂SO₂). libretexts.org The control of oxidation to selectively produce either the sulfoxide (B87167) or the sulfone is a key challenge and often depends on the choice of oxidant and reaction conditions. organic-chemistry.orgorganic-chemistry.org

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. mdpi.comorganic-chemistry.org For instance, the oxidation of various sulfides to sulfoxides can be achieved with 30% H₂O₂ catalyzed by tantalum carbide, while using niobium carbide as the catalyst under similar conditions leads to the formation of sulfones. organic-chemistry.org Other reagents, such as Oxone®, in the presence of a manganese catalyst and a phase-transfer agent, have been shown to efficiently oxidize dialkyl sulfides like dioctyl sulfide (B99878) to the corresponding sulfone in very short reaction times. researchgate.net The choice of oxidant can also influence selectivity for different types of sulfides; hypohalites, for example, are reported to oxidize lower dialkyl sulfides directly to sulfones, whereas higher sulfides are converted to sulfoxides. jchemrev.com

The selective oxidation of dioctyl sulfide itself has been demonstrated. In one study, the use of Oxone® with a tris[(2-oxazolinyl)phenolato]manganese(III) catalyst in a biphasic CH₂Cl₂/H₂O system resulted in the complete conversion of this compound to dioctyl sulfone within 10 minutes at room temperature. researchgate.net This highlights the feasibility of achieving specific oxidation states under controlled catalytic conditions.

Table 1: Examples of Oxidation Conditions for Dialkyl Sulfides This is an interactive table. Click on the headers to sort the data.

Substrate Oxidant/Catalyst Product Yield Reference
General Sulfides H₂O₂ / Tantalum Carbide Sulfoxides High organic-chemistry.org
General Sulfides H₂O₂ / Niobium Carbide Sulfones High organic-chemistry.org
Methyl Phenyl Sulfide Oxone® / Mn(phox)₃ / n-Bu₄NBr Methyl Phenyl Sulfone Quantitative researchgate.net
This compound Oxone® / Mn(phox)₃ / n-Bu₄NBr Dioctyl Sulfone Quantitative researchgate.net

The mechanism of sulfide oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. When using peroxides, the reaction is believed to proceed via a direct oxygen transfer. conicet.gov.ar

In catalytic systems, the mechanism can be more complex. For instance, in oxidations promoted by nitric acid (HNO₃) and a catalyst like FeBr₃, two potential pathways have been proposed. conicet.gov.arresearchgate.net One path involves the formation of a ternary complex between the sulfide, the iron catalyst, and the nitrate (B79036) ion. The other involves a direct complex between the sulfide and nitric acid. conicet.gov.arresearchgate.net Both pathways are thought to generate nitrous acid (HNO₂), which then reacts with more nitric acid to form N₂O₄, initiating a catalytic cycle that consumes oxygen from the air. conicet.gov.arresearchgate.net

When halogens are used as the oxidizing species, they react with the organic sulfide to form a halosulfonium salt as an intermediate. jchemrev.com This salt can then undergo hydrolysis in the presence of water to yield the sulfoxide. jchemrev.com

Formation of Sulfoxides and Sulfones

Ligand Exchange and Complexation Reactions

The lone pairs of electrons on the sulfur atom of this compound allow it to act as a soft Lewis base, enabling it to coordinate with soft metal ions. This property is central to its use as an extractant for precious metals.

This compound is an effective extractant for palladium(II), a soft metal ion, from acidic chloride solutions. acs.orgacs.org It forms stable complexes with the metal center, facilitating its transfer from an aqueous phase to an organic phase. The coordination typically occurs through the sulfur atom, which displaces other ligands from the palladium coordination sphere. acs.orgmdpi.com

Studies on the extraction of palladium(II) from chloride media by this compound (R₂S) in an organic solvent like chloroform (B151607) have shown that the kinetically active species is often PdCl₃⁻. acs.org The sulfide extractant reacts with this complex in the organic phase. The general mechanism involves the formation of an inner-sphere complex of the type [PdCl₂L₂], where L is the sulfide-containing molecule. mdpi.com The rate of ligand exchange for Pd(II) is known to be significantly faster than for other platinum group metals, which contributes to the selectivity of extractants like this compound for palladium. researchgate.net The design of the ligand is crucial; dithiamacrocycles with varying sulfur-to-sulfur distances have been shown to selectively form either cis- or trans-palladium(II) complexes. nih.gov

The efficiency of metal extraction by this compound can be significantly enhanced by the use of a phase-transfer catalyst. acs.orgacs.org These catalysts are typically quaternary ammonium (B1175870) salts, such as tetraheptylammonium (B15475950) chloride (THA⁺Cl⁻) or decyltrimethylammonium (B84703) chloride (DTMA⁺Cl⁻), which facilitate the transfer of the metal species from the aqueous phase to the organic phase where the reaction with the extractant occurs. acs.orgcambridge.org

In the extraction of palladium from acidic chloride solutions, the phase-transfer catalyst (Q⁺Cl⁻) forms an ion pair with the anionic palladium complex (PdCl₃⁻) at the interface. acs.org This ion pair, Q⁺PdCl₃⁻, is then transferred to the bulk organic phase. Here, it reacts with the this compound (R₂S) in what is believed to be the rate-determining step. acs.orgacs.org

The proposed rate-determining step is: Q⁺PdCl₃⁻(org) + R₂S(org) → Q⁺[PdCl₃(R₂S)]⁻(org)

This mechanism, where the reaction occurs in the organic phase between the transferred ion pair and the extractant, differs from mechanisms where the extractant first partitions into the aqueous phase to react with the metal. acs.org The use of a phase-transfer catalyst can alter the kinetic order of the reaction and dramatically increase the extraction rate. acs.org

Table 2: Kinetic Data for Palladium Extraction by this compound with Phase-Transfer Catalysis This is an interactive table. You can filter or sort the data by clicking on the column headers.

Phase-Transfer Catalyst (Q⁺Cl⁻) Extractant Rate-Determining Step Kinetic Order (re: [R₂S]₀) Kinetic Order (re: [Q⁺Cl⁻]₀) Reference
Tetraheptylammonium chloride This compound Q⁺PdCl₃⁻ + R₂S → Q⁺[PdCl₃(R₂S)]⁻ 1 1 acs.org

Interactions with Metal Centers, e.g., Palladium(II) Complexes

Cleavage and Degradation Mechanisms

This compound can undergo cleavage and degradation under specific conditions, such as high temperatures, strong chemical environments, or microbial action. The C–S bond, while generally stable, can be broken through oxidative or thermal pathways.

Under fire conditions, the hazardous decomposition products of this compound include carbon oxides (CO, CO₂) and sulfur oxides (SOx). chemicalbook.com In the presence of strong acids like nitric acid, polysulfide extractants have been noted to progressively degrade. google.com The oxidative cleavage of dialkyl sulfides can also occur, for instance, during chlorination to form sulfonyl chlorides, where a suitable leaving group is required to avoid product mixtures. acsgcipr.org

Microbial degradation provides another pathway for C–S bond cleavage. While not specifically detailed for this compound, studies on similar compounds like dibenzyl sulfide show that white-rot fungi can oxidize the sulfide to a sulfoxide and then a sulfone. asm.org This oxidation is a precursor to further degradation. A specific bacterial pathway, known as the 4S pathway, selectively cleaves C–S bonds in aromatic sulfur heterocycles without degrading the carbon structure. asm.org A similar mechanism has been proposed for alkyl sulfides, where the compound is first oxidized to a sulfone (R-SO₂-R'), followed by enzymatic cleavage of a C–S bond to yield a sulfinate and an alcohol. asm.org Furthermore, the thermal decomposition of organosulfur compounds in geological settings is a known source of hydrogen sulfide (H₂S). researchgate.net

S-C Bond Cleavage Reactions

The cleavage of the sulfur-carbon (S-C) bond in dialkyl sulfides like this compound is a significant chemical transformation that can be initiated through various mechanisms, often involving catalysis or oxidation. While the S-C bond is generally more stable than the sulfur-sulfur bond in disulfides, specific conditions can promote its rupture, leading to the formation of new chemical entities. rsc.org

Research into the cleavage of C-S bonds in thioethers has highlighted several effective pathways. One common approach involves the oxidation of the sulfide to a sulfoxide or sulfone. This oxidation activates the sulfur atom, making the adjacent C-S bond more susceptible to cleavage. nih.gov For example, bacteria capable of desulfurization have been shown to oxidize a sulfur atom to a sulfoxide and then a sulfone, which facilitates the subsequent C-S bond cleavage to produce an alcohol and a sulfinate. nih.gov

Another prominent method for C-S bond cleavage is through photoredox catalysis. Under visible-light irradiation, a photocatalyst can promote the selective oxidation of thioethers. unipr.it This process can generate a sulfide radical cation intermediate. researchgate.net The fate of this radical cation depends on the stability of the potential carbocation that would be formed upon cleavage. If a stable carbocation can be formed, C-S bond cleavage occurs, yielding the carbocation and a thiyl radical. researchgate.net Visible light can also induce the homolytic cleavage of the C-S bond directly in some cases. unipr.it

Transition metal complexes, particularly those of rhodium, have also been shown to catalyze C-S bond cleavage, although the Lewis basicity of the sulfur atom can sometimes poison the catalyst. unipr.itmdpi.com These reactions often involve the formation of a C-Rh-SR intermediate, and the C-S bond formation can be reversible. mdpi.com

MethodGeneral Reaction ConditionsKey IntermediatesTypical Products
Microbial OxidationAerobic conditions in the presence of specific bacterial strains (e.g., Rhodococcus sp.). nih.govSulfoxide, Sulfone. nih.govAlcohol, Sulfinate. nih.gov
Photoredox CatalysisVisible light irradiation, photocatalyst (e.g., 9,10-dicyanoanthracene), presence of an oxidant (e.g., O₂). researchgate.netSulfide radical cation. researchgate.netCarbocation, Thiyl radical. researchgate.net
Transition Metal CatalysisRhodium complexes, heat. mdpi.comOrganometallic C-M-SR complexes. mdpi.comVaries (e.g., thioesters, aryl sulfides). mdpi.com
ElectrooxidationElectrochemical cell, specific solvent/electrolyte system. researchgate.netRadical cation. researchgate.netCarbocation, Thiyl radical (leading to disulfides). researchgate.net

Thermal and Photolytic Degradation Pathways

The degradation of this compound can proceed through thermal or photolytic pathways, resulting in the breakdown of the molecule into smaller fragments.

Thermal Degradation When subjected to high temperatures, such as in a fire, this compound undergoes thermal decomposition. The primary hazardous decomposition products formed under these conditions are carbon oxides (carbon monoxide and carbon dioxide) and sulfur oxides. chemicalbook.com This indicates a complete breakdown of the molecule's carbon backbone and the oxidation of the sulfur atom. While specific studies on the detailed mechanism of this compound's thermal decomposition are limited, studies on other long-chain alkyl sulfur compounds suggest that at elevated temperatures, homolytic cleavage of the C-S and C-C bonds can occur, generating a variety of radical species that subsequently react to form stable, smaller molecules. For instance, the thermal decomposition of dioctyl disulfide is known to occur at its boiling point. cdnsciencepub.com

Photolytic Degradation Photolytic degradation involves the absorption of light energy, typically in the ultraviolet (UV) spectrum, which can lead to bond cleavage. The photolysis of dialkyl sulfides can proceed via direct or indirect mechanisms. In direct photolysis, the sulfide molecule itself absorbs a photon, leading to an excited state that can decay by cleaving the C-S bond.

More commonly, degradation occurs through indirect photolysis, especially in environmental contexts. This process is often mediated by a photocatalyst (like titanium dioxide) or the presence of other photosensitizing molecules. researchgate.net Photocatalysis generates highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻), from water and oxygen. mdpi.com These radicals can then attack the this compound molecule. researchgate.net The reaction is typically initiated by the abstraction of a hydrogen atom from one of the alkyl chains or by attack at the electron-rich sulfur atom. This leads to a cascade of reactions involving C-S and C-C bond cleavage, ultimately mineralizing the organic compound to carbon dioxide, water, and sulfate (B86663) or other sulfur-containing ions. researchgate.netmdpi.com Studies on the related compound dioctyl sulfosuccinate (B1259242) have shown that it photodegrades, with half-lives in the order of days under simulated solar conditions, forming smaller sulfur-containing compounds. researchgate.net

Degradation PathwayConditionsPrimary ProductsGeneral Mechanism
Thermal DegradationHigh temperatures (e.g., fire conditions). chemicalbook.comCarbon oxides (CO, CO₂), Sulfur oxides. chemicalbook.comHomolytic cleavage of C-S and C-C bonds, followed by oxidation.
Photolytic Degradation (Photocatalytic)UV/Visible light, photocatalyst (e.g., TiO₂), presence of water and oxygen. researchgate.netmdpi.comSmaller organic fragments, ultimately CO₂, H₂O, and sulfate ions. researchgate.netGeneration of reactive oxygen species (•OH, O₂⁻) which attack the sulfide, leading to bond cleavage and mineralization. mdpi.com

Applications of Dioctyl Sulfide in Advanced Materials and Catalysis

Role as an Extractant in Hydrometallurgy

Dioctyl sulfide (B99878) (DOS), a sulfur-containing organic compound, is a significant extractant in hydrometallurgy, particularly for the selective recovery of precious metals. Its high stability in strongly acidic environments makes it suitable for processes involving leaching solutions derived from concentrated acids. nih.gov Industrial refiners have utilized dialkyl sulfides like dioctyl sulfide and dihexyl sulfide for the commercial extraction of palladium. nih.govoup.com The process is effective for separating palladium from other platinum-group metals (PGMs) and is a key step in recycling efforts for materials like spent automotive catalysts. researchgate.netasianpubs.org

This compound is well-established as a selective extractant for palladium(II) from acidic chloride solutions. nih.gov In these hydrometallurgical processes, materials are often leached with concentrated hydrochloric acid, and this compound is used to selectively remove palladium from the resulting multi-component solution. nih.gov The extraction is typically performed as a batch process, sometimes requiring several hours of stirring to reach equilibrium due to slow kinetics. google.com The use of a diluent, such as an aliphatic hydrocarbon, is common. After extraction, the loaded organic phase can be scrubbed, and the palladium is subsequently recovered, often by stripping with an ammonia (B1221849) solution. nih.govmdpi.com While highly effective for palladium, the process requires careful management as gold can sometimes be co-extracted. nih.gov

The mechanism involves the interaction of the sulfide ligand with palladium chloro-complexes present in the aqueous phase. The rate of extraction is observed to be first order with respect to the this compound concentration and inverse first order with respect to the chloride ion concentration. tandfonline.com This suggests that the rate-determining step is the reaction between the aqueous palladium complex, specifically PdCl₃(H₂O)⁻, and the this compound molecule in the aqueous phase. tandfonline.comresearchgate.net Although effective, a significant drawback of using dialkyl sulfides like DOS is their slow extraction rate for palladium(II). oup.comresearchgate.netgoogle.com To overcome this, phase-transfer catalysts can be employed to accelerate the process. When a quaternary ammonium (B1175870) salt is added, the mechanism shifts, involving the transfer of a PdCl₃⁻ ion pair to the organic phase, where it then reacts with the this compound. acs.org

Table 1: Summary of Equilibrium and Kinetic Findings for Palladium Extraction with this compound

ParameterFindingConditionsSource(s)
Extracted Species PdCl₂(R₂S)₂Chloroform (B151607) solvent tandfonline.comresearchgate.net
Extraction Constant (log Kex) 9.8425°C, Ionic Strength 1.0 M tandfonline.comresearchgate.net
Rate Law Rate ∝ [Pd]ᴛ[R₂S]₀ / [Cl⁻]Chloroform solvent tandfonline.com
Rate-Determining Step Reaction of PdCl₃(H₂O)⁻ with R₂S in the aqueous phaseNo phase-transfer catalyst tandfonline.comresearchgate.net
Extraction Rate Issue Generally slow kineticsStandard conditions oup.comresearchgate.netgoogle.com

Information regarding synergistic extraction systems that specifically combine this compound and calixarenes for palladium extraction is not available in the reviewed scientific literature.

Extraction Kinetics and Mechanistic Elucidation

Contributions to Polymer Science and Material Synthesis

Beyond hydrometallurgy, this compound and related dialkyl sulfides contribute to materials science, primarily through the formation of highly ordered thin films on metal surfaces and as ligands in organometallic chemistry.

Dialkyl sulfides, including this compound, spontaneously form self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold (Au(111)). acs.orguh.edu This process involves the chemical affinity between the sulfur atom of the sulfide and the gold surface, leading to the creation of a stable, ordered organic film. Unlike alkanethiols, which form a strong Au-S bond via cleavage of an S-H bond, dialkyl sulfides adsorb through the sulfur lone pair electrons. acs.org This interaction is strong enough to alter the native surface reconstruction of the gold but does not cause surface etching, which can be an issue with thiol-based SAMs. acs.org

The structure of these monolayers is dictated by the interplay between the molecule-substrate interaction and the van der Waals forces between the alkyl chains. researchgate.net For dialkyl sulfides, studies using atomic force microscopy (AFM) have revealed that the tail groups of the alkyl chains form a (√3 × √3)R30° lattice structure, which is identical to that observed for well-ordered n-alkanethiol SAMs. acs.org This indicates that the intermolecular interactions between the octyl chains are a dominant factor in determining the final packing structure. acs.org The formation of these SAMs is influenced by factors such as temperature, with higher temperatures promoting larger, well-ordered domains. acs.org

Table 2: Characteristics of this compound Self-Assembled Monolayers on Au(111)

PropertyDescriptionSource(s)
Adsorption Mechanism Chemisorption via sulfur lone pair electrons to the gold surface. acs.org
Surface Interaction Strong enough to disrupt the Au(111) herringbone reconstruction without causing etch pits. acs.org
Lattice Structure The alkyl tail groups form a (√3 × √3)R30° structure. acs.org
Driving Forces Au-S interaction and intermolecular van der Waals forces between alkyl chains. researchgate.net
Comparison to Thiols Weaker molecule-metal bond compared to alkanethiols; less surface defect formation. acs.org

In the realm of organometallic chemistry, this compound and its disulfide counterpart, dioctyl disulfide, participate in various catalytic reactions. Rhodium complexes have been shown to effectively catalyze the cleavage of the S-S bond in disulfides, enabling the transfer of organothio groups. mdpi.com For instance, dioctyl disulfide can be reduced to 1-octanethiol (B94742) via hydrogenation at atmospheric pressure in the presence of a rhodium catalyst like RhH(PPh₃)₄. mdpi.com

Furthermore, rhodium catalysts can promote exchange reactions between disulfides. mdpi.comnih.gov A rhodium catalyst was used to facilitate an exchange reaction between (2-benzothiazolyl)dimethylphosphine sulfide and dioctyl disulfide, yielding 2-(octylthio)benzothiazole. researchgate.net These reactions highlight the utility of this compound's precursor in the synthesis of more complex organosulfur compounds. mdpi.com this compound itself can act as a catalyst in certain reactions, such as the catalytic oxidation of other sulfides to sulfoxides, although its efficiency can be lower compared to aromatic sulfides. rsc.org Its role often involves coordination to a metal center, influencing the metal's electronic properties and reactivity, a fundamental concept in catalysis.

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Applications in Fine Chemical and Specialty Chemical Manufacturing

This compound, also known as 1,1'-thiobis(octane), serves as a key intermediate in the manufacturing of various specialty chemicals. echemi.comvaluates.com Its molecular structure, featuring two octyl chains attached to a sulfur atom, lends itself to further chemical modification, making it a valuable building block in organic synthesis. lookchem.comfishersci.com Manufacturers in the fine chemicals sector utilize it as a starting material for producing a range of downstream products. thegoodscentscompany.com

This compound is identified as a chemical intermediate for the pharmaceutical and agrochemical industries. fishersci.comthegoodscentscompany.com Its role is primarily as a precursor or reactant in the synthesis of more complex molecules. Companies that specialize in chemical intermediates for these sectors list this compound among their products, indicating its use in the supply chain for these highly regulated fields. fishersci.comthegoodscentscompany.com

While specific, publicly documented synthetic pathways detailing the conversion of this compound into named active pharmaceutical ingredients (APIs) or agrochemical active ingredients are not prevalent in readily available literature, its utility is implied by its classification as a "pharmaceutical intermediate". fishersci.com The introduction of sulfur-containing moieties is a critical step in the synthesis of numerous bioactive compounds, as the sulfur atom can influence properties such as lipophilicity and metabolic stability. beilstein-journals.org

It is important to distinguish the role of this compound as a synthetic intermediate from that of its derivatives, such as dioctyl sulfosuccinate (B1259242). Dioctyl sulfosuccinate salts are widely used in pharmaceutical and agrochemical formulations as wetting agents, emulsifiers, or dispersants to improve the physical properties and delivery of the final product. atamanchemicals.comatamanchemicals.comatamankimya.comgoogle.com This application as an excipient is distinct from the role of this compound as a foundational molecule in the chemical synthesis of the active ingredient itself.

The application of this compound in the flavor and fragrance industry presents a complex picture, with some sources categorizing it as a synthetic fragrance while others advise against its use. thegoodscentscompany.comechemi.comthegoodscentscompany.com

Certain chemical suppliers list this compound within their portfolio of flavor and fragrance products. echemi.comchemball.com One supplier describes its aroma as an "unpleasant smell of raw radish and cabbage," which is characteristic of some sulfur compounds used to create specific savory or vegetable notes. Sulfur-containing compounds, in general, are vital for constructing a wide array of powerful and distinctive aromas, including those for fruits, roasted meats, coffee, and certain vegetables. acs.orgresearchgate.netresearchgate.net

However, other specialized industry resources, such as The Good Scents Company, explicitly state that this compound is "not for fragrance use" and "not for flavor use". thegoodscentscompany.comthegoodscentscompany.com This suggests that it is not typically used as a direct ingredient in consumer-facing flavor or fragrance formulations.

This discrepancy may be explained by its role as an intermediate. Chemical manufacturers with expertise in high-impact sulfur aroma chemicals produce this compound. thegoodscentscompany.com It is plausible that this compound is used as a precursor in the synthesis of other, more complex and often proprietary, sulfur-containing fragrance or flavor molecules that are then used in final formulations. google.comgoogle.com Thus, while not a fragrance itself, it can be an essential building block within the industry.

Interactive Data Table: Reported Applications of this compound

Application AreaSpecific UseSupporting Evidence
Fine/Specialty Chemicals Organic Intermediate, Fine IntermediateUsed as a starting material for other chemicals. echemi.comlookchem.com
Pharmaceuticals Pharmaceutical IntermediateEmployed as a precursor in pharmaceutical synthesis. fishersci.comthegoodscentscompany.com
Agrochemicals Agrochemical IntermediateListed as an intermediate for the agrochemical industry. thegoodscentscompany.com
Flavors & Fragrances Synthetic Fragrance, IntermediateClassified as a synthetic fragrance by some suppliers echemi.comchemball.com; potentially used as a precursor for other aroma chemicals. thegoodscentscompany.com
Flavors & Fragrances Not for Direct UseExplicitly noted as "not for fragrance use" or "not for flavor use" by industry databases. thegoodscentscompany.comthegoodscentscompany.com

Environmental Interactions and Ecotoxicological Research of Organosulfur Compounds General

Environmental Fate and Transport Studies

The fate and transport of organosulfur compounds in the environment are governed by a combination of physical, chemical, and biological processes. These processes determine the compound's distribution, persistence, and ultimate transformation in aquatic and terrestrial systems.

The biodegradation of aliphatic sulfides, such as dioctyl sulfide (B99878), is a key process in their environmental transformation. Studies have identified several bacterial strains capable of metabolizing these compounds. For instance, research has shown that certain bacteria can utilize alkyl sulfides as a source of carbon or sulfur. chemicalbook.comnih.gov

In one study, thirty-one bacterial strains were isolated that could biotransform model compounds representing aliphatic sulfide bridges. The degradation of di-n-octyl sulfide was observed to produce octylthio- and octylsulfonyl-alkanoic acids. chemicalbook.comnih.gov This suggests a metabolic pathway involving terminal oxidation of the alkyl chain followed by β-oxidation. chemicalbook.comnih.gov

Three primary types of microbial attack on aliphatic sulfides have been identified chemicalbook.comnih.gov:

Alkyl chain degradation: The bacteria utilize the carbon backbone of the molecule as a carbon source.

Nonspecific sulfur oxidation: The sulfur atom is oxidized without cleavage of the carbon-sulfur bond.

Sulfur-specific oxidation and carbon-sulfur bond cleavage: The bacteria specifically target the sulfur atom, leading to the breaking of the C-S bond to use the sulfur as a nutrient source. chemicalbook.comnih.gov

Furthermore, a marine bacterium, identified as a Thiobacillus species, has been shown to be capable of degrading a variety of alkyl sulfides, including dimethyl sulfide, diethyl sulfide, and dibutyl sulfide, under both aerobic and anaerobic (denitrifying) conditions. canada.ca This indicates that the biodegradation of such compounds can occur in diverse aquatic environments. The bacterium was also capable of metabolizing the corresponding thiols. canada.ca The enzymes involved in the degradation of different alkyl sulfides appear to be specific, as cells grown on one type of sulfide showed a lag phase before being able to metabolize another. canada.ca

Table 1: Observed Biodegradation of Aliphatic Sulfides

CompoundDegrading Organism(s)Observed Degradation Products/PathwaysEnvironment
Di-n-octyl sulfide Bacterial strainsOctylthio- and octylsulfonyl-alkanoic acids via terminal oxidation and β-oxidation. chemicalbook.comnih.govLaboratory (enrichment cultures)
Dibenzyl sulfide Bacterial strainsUtilized as a sulfur source, regulated by sulfate (B86663). chemicalbook.comLaboratory (enrichment cultures)
1,4-Dithiane Bacterial strainsUtilized as a sulfur source, regulated by sulfate. chemicalbook.comLaboratory (enrichment cultures)
Dimethyl sulfide Thiobacillus sp. (strain ASN-1)Aerobic and anaerobic (denitrifying) degradation. canada.caMarine (microbial mat isolate)
Diethyl sulfide Thiobacillus sp. (strain ASN-1)Aerobic and anaerobic (denitrifying) degradation. canada.caMarine (microbial mat isolate)
Dibutyl sulfide Thiobacillus sp. (strain ASN-1)Aerobic and anaerobic (denitrifying) degradation. canada.caMarine (microbial mat isolate)

The persistence of an organic compound in the environment is a measure of its resistance to degradation. For dioctyl sulfide specifically, publicly available data on its persistence and degradability in environmental matrices is limited, with safety data sheets often stating "No data available". chemicalbook.com

However, information on structurally related compounds can provide some insight. For example, dioctyl sulfosuccinate (B1259242) (DOSS), an anionic surfactant, has been studied in the context of oil spill remediation. Some studies have reported that DOSS can persist in deep-water environments for up to four years, often in association with particulate matter. researchgate.net Its degradation product, monooctyl sulfosuccinate (MOSS), has also been found to be persistent. researchgate.net Conversely, other research has indicated a more rapid loss of DOSS under certain marine conditions. researchgate.net The stability of DOSS in seawater is influenced by factors such as temperature and the rate of biodegradation, with persistence being longer at colder temperatures. researchgate.net

The addition of a sulfate group to organic compounds, creating organosulfates, can increase their mobility in soil and water by decreasing their partitioning to surfaces like aquifer solids. scientificlabs.co.uk While this compound is not an organosulfate, this highlights how the chemical form of a sulfur-containing compound can influence its environmental transport.

Table 2: Factors Influencing the Persistence of a Related Organosulfur Compound (DOSS)

FactorInfluence on PersistenceReference
Temperature Lower temperatures (<10°C) lead to longer persistence in seawater. researchgate.net
Biodegradation Microbial action can lead to the degradation of the compound. researchgate.net
Association with particles Association with bulk matter and minerals in deep water can lead to longer persistence. researchgate.net

Biodegradation Pathways in Aquatic and Terrestrial Environments

Ecotoxicity Assessments for Sulfur-Containing Compounds (General)

Ecotoxicity studies aim to determine the harmful effects of chemical substances on biological organisms. While specific ecotoxicity data for this compound is scarce, information from hazard assessments and studies on general sulfide toxicity provides a basis for understanding its potential environmental impact.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful to aquatic life with long-lasting effects. nih.gov This classification suggests that the compound has the potential to cause adverse effects in aquatic ecosystems over extended periods.

More broadly, sulfide is a known toxicant to a wide range of aquatic organisms. researchgate.netcapes.gov.brseafdec.org Its toxicity is primarily attributed to the hydrogen sulfide (H₂S) form, which is more readily able to cross biological membranes. wa.gov The concentration of H₂S relative to total sulfide is dependent on the pH of the water, with lower pH favoring the formation of H₂S. researchgate.netwa.gov Sulfide toxicity is also influenced by temperature and dissolved oxygen levels, with toxicity increasing as temperature rises and oxygen concentration falls. researchgate.net

The primary mechanism of sulfide toxicity is the inhibition of cytochrome c oxidase, a key enzyme in aerobic respiration. researchgate.netcapes.gov.br Effects on aquatic organisms can range from sublethal, such as reduced growth and abnormal development, to lethal. researchgate.netwa.gov

Table 3: Reported Toxicity of Sulfide to Various Aquatic Organisms

Organism GroupReported Effects and Toxicity ValuesInfluencing FactorsReference
Freshwater Fish 96-hour LC50 for H₂S varies from 0.1 µM to 23 µM depending on the species. Fry are more sensitive than juveniles.Temperature, pH, dissolved oxygen. researchgate.net
Marine Invertebrates Larval stages of oysters, crabs, and sea urchins show abnormal development at low total sulfide concentrations (0.1 to 0.5 mg/L at pH 8).pH, life stage. wa.gov
Marine Worms Species like Arenicola marina can survive for 2-5 days in the presence of 10 mM sulfide.Species-specific tolerance. researchgate.net
Eelgrass (Zostera marina) Beds were observed to be healthy at <1.6 mg/L sulfide, impaired at 6.4 mg/L, and absent at 32 mg/L.Light availability, dissolved oxygen. wa.gov

Soil microorganisms play a fundamental role in the biogeochemical cycling of sulfur. frontiersin.orgnih.gov They are responsible for the mineralization of organic sulfur into inorganic forms, such as sulfate, which can then be taken up by plants. frontiersin.orgnih.gov This process is a critical component of soil fertility and plant nutrition. mdpi.com The introduction of sulfur-containing compounds into the soil can, therefore, influence microbial communities and their activities.

Computational Chemistry and Spectroscopic Analysis of Dioctyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like dioctyl sulfide (B99878) from first principles. These computational methods allow for the detailed exploration of electronic characteristics and reaction mechanisms that may be difficult to probe experimentally.

The electronic structure of dioctyl sulfide is fundamental to its chemical behavior. Quantum chemical calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

The central sulfur atom, with its lone pairs of electrons, is the most reactive site in the molecule. The two octyl chains are attached to the sulfur via Carbon-Sulfur (C-S) single bonds. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to determine atomic charges and the nature of orbital interactions. In dialkyl sulfides, the sulfur atom is known to be a region of high electron density, making it nucleophilic. The long alkyl chains are largely non-polar.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a dialkyl sulfide, the HOMO is typically localized on the sulfur atom, corresponding to its lone pair electrons. The LUMO is usually associated with the antibonding σ* orbitals of the C-S bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Theoretical calculations on related sulfur compounds show that the electronic properties of the sulfinyl group (S=O) can significantly modify the electrophilic character of adjacent π-systems; similarly, the electronic environment of the sulfide group in this compound dictates its reactivity. thieme-connect.de

Table 1: Predicted Electronic Properties of Dialkyl Sulfides from Computational Models
PropertyDescriptionTypical Predicted Value/Characteristic
HOMO LocalizationRegion of the highest energy electrons, indicative of the site of oxidation.Primarily localized on the sulfur atom (lone pairs).
LUMO LocalizationRegion of the lowest energy unoccupied orbitals, indicative of the site of nucleophilic attack.Associated with C-S σ* antibonding orbitals.
Mulliken Charge on SulfurCalculated partial charge on the sulfur atom.Negative, indicating nucleophilicity.
C-S Bond CharacterNature of the carbon-sulfur bond.Covalent, with some polar character due to electronegativity differences.

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed mechanism for various transformations.

One key reaction is the oxidation of the sulfide to a sulfoxide (B87167). Theoretical studies on the oxidation of simple sulfides like methyl ethyl sulfide by hydrogen peroxide have shown the reaction to be water-dependent. nih.gov A similar QM/MM (Quantum Mechanics/Molecular Mechanics) approach could be applied to model the oxidation of this compound, treating the core reacting atoms with high-level quantum mechanics while the surrounding solvent or long alkyl chains are handled with classical molecular mechanics. nih.gov This approach is valuable for understanding reaction kinetics in complex environments. nih.gov

Another relevant process is the reduction of the corresponding sulfoxide back to this compound. A proposed mechanism for the reduction of various sulfoxides, including dioctyl sulfoxide, using NaSH and HCl involves the initial protonation of the sulfoxide oxygen, followed by the attack of hydrogen sulfide. tandfonline.com Computational modeling could verify the energetics of these proposed intermediates (A, B, C, D in the original study) and the transition states connecting them, confirming the reaction course. tandfonline.com Such studies help in optimizing reaction conditions by providing insight into the rate-determining steps. For example, modeling can explore the effect of different solvents or catalysts on the reaction barrier. nih.govdiva-portal.org

Electronic Structure and Bonding Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods provide experimental data that complements computational findings. For a molecule like this compound, NMR, mass spectrometry, and vibrational spectroscopy are particularly informative.

While standard ¹H and ¹³C NMR and mass spectrometry are used for routine characterization, isotopic labeling studies provide deeper insights into reaction mechanisms and molecular dynamics. In these experiments, atoms such as ²H, ¹³C, or ¹⁵N are incorporated into the molecule. qyaobio.com

Nuclear Magnetic Resonance (NMR): Stable isotope labeling in NMR can be used to trace the fate of specific atoms during a reaction. For instance, by synthesizing this compound with ¹³C-labeled carbons at specific positions (e.g., C1 adjacent to the sulfur), one could monitor the changes in the chemical environment of that specific carbon during a reaction, such as its adsorption on a gold surface. acs.org Stereo-Array Isotope Labeling (SAIL) is an advanced technique where specific protons are replaced with deuterium (B1214612) (²H), which simplifies complex spectra, reduces signal overlap, and sharpens the remaining signals, aiding in detailed structural analysis. protein-nmr.org.uk

Mass Spectrometry (MS): Isotopic labeling is a cornerstone of quantitative mass spectrometry. eurisotop.com An isotopically labeled version of this compound (e.g., containing ¹³C or ²H) can be used as an internal standard for accurate quantification in complex mixtures. qyaobio.comwikipedia.org In mechanistic studies, MS can track the incorporation or transfer of labeled atoms. For example, in studying the oxidation of this compound, using ¹⁸O-labeled hydrogen peroxide would result in an ¹⁸O-labeled dioctyl sulfoxide, which can be easily distinguished from the unlabeled species by its mass spectrum, confirming the oxygen transfer mechanism. The standard GC-MS fragmentation pattern of this compound shows characteristic peaks resulting from the cleavage of the C-S and C-C bonds. nih.gov

Table 2: Major Mass Fragments Observed in GC-MS of this compound
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment Ion
4199.99[C₃H₅]⁺
4398.04[C₃H₇]⁺
14592.86[CH₃(CH₂)₇S]⁺ or [C₈H₁₇S]⁺
6978.12[C₅H₉]⁺
5567.98[C₄H₇]⁺
Data sourced from PubChem. nih.gov

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for probing molecular vibrations. edinst.com Since the long, flexible octyl chains of this compound can adopt numerous conformations, these techniques, when combined with DFT calculations, are ideal for conformational analysis. issp.ac.ruresearchgate.net

Different spatial arrangements of the octyl chains (conformers) will have slightly different vibrational frequencies. DFT calculations can predict the vibrational spectra for various stable conformers. mdpi.com By comparing the calculated spectra with the experimental IR and Raman spectra, the dominant conformation(s) present in the sample can be identified. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment. edinst.com For this compound, the C-H stretching vibrations of the alkyl chains appear in the 2850-3000 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ fingerprint region. The precise position of these peaks can be sensitive to the local conformational structure. nih.gov

Table 3: Characteristic Vibrational Modes for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Primary Spectroscopic Activity
C-H Asymmetric/Symmetric Stretching2850 - 2960Strong in both IR and Raman
CH₂ Scissoring/Bending1450 - 1470IR
CH₂ Wagging/Twisting1150 - 1350IR
C-S Stretching600 - 800Weak in IR, stronger in Raman
Skeletal C-C Stretching800 - 1150Raman

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Sustainability

The traditional synthesis of dialkyl sulfides often involves conditions and reagents that are misaligned with modern green chemistry principles. Consequently, a significant future direction is the development of novel, sustainable synthetic routes. Research is moving away from harsh reactants and high temperatures toward more environmentally benign alternatives.

Emerging strategies include visible-light photocatalysis, which offers a sustainable approach using green solvents like ethanol (B145695) and water, with oxygen from the air as the terminal oxidant. rsc.orgresearchgate.net The integration of these methods into microreactor flow systems is a key area of development, as it addresses the scalability challenges often associated with photocatalytic reactions and enhances safety and reproducibility. rsc.orgresearchgate.net Another promising frontier is biocatalysis, which uses enzymes to perform chemical transformations. The use of radical S-adenosylmethionine (SAM) enzymes, which can form C-S bonds at unreactive carbon atoms, presents a potential biological route for thioether synthesis. nih.gov Similarly, enzymes such as ene-reductases and lipases are being explored for the synthesis of thioethers and related compounds under mild, aqueous conditions, which could dramatically reduce the environmental footprint of production. nih.govrsc.orgchemrxiv.org

Synthetic ApproachTraditional MethodsEmerging Sustainable MethodsKey Advantages of Sustainable Methods
CatalystsOften requires stoichiometric strong bases or metal catalysts with potential for leaching.Photocatalysts (e.g., organic dyes), enzymes (e.g., lipases, reductases). rsc.orgnih.govMild conditions, high selectivity, reduced metal waste, reusability.
SolventsVolatile organic compounds (VOCs).Green solvents (e.g., water, ethanol), or solvent-free conditions. rsc.orgresearchgate.netReduced toxicity, lower environmental impact, improved process safety.
OxidantsPeracids, peroxides requiring careful handling. nih.govMolecular oxygen (from air). rsc.orgresearchgate.netBenign, readily available, water is the only byproduct.
Reaction ConditionsOften requires high temperatures and pressures.Ambient temperature and pressure, use of visible light. researchgate.netLower energy consumption, enhanced safety, simplified reactor design.

Exploration of New Catalytic Applications

While dioctyl sulfide (B99878) has established uses, particularly in hydrometallurgy, its potential in broader catalytic applications is an active area of research. Its function as a ligand and phase-transfer catalyst for metal extraction, such as palladium and rhodium, provides a foundation for exploring new catalytic systems. researchgate.netacs.org Studies have shown that dialkyl sulfides can act as crucial stabilizing agents for reactive intermediates in catalytic cycles, such as in dicuprate addition reactions, preventing side reactions and improving yields. acs.org

Future research is aimed at leveraging the unique electronic properties of the sulfide moiety to design novel catalysts. The sulfur atom can coordinate with transition metals, influencing their reactivity and selectivity in various organic transformations. mdpi.com There is potential for developing dioctyl sulfide-based ligands for cross-coupling reactions, hydrogenation, or polymerization catalysis. rsc.org The long alkyl chains of this compound can also be exploited to impart specific solubility properties to a catalyst, enabling its use in biphasic catalysis or facilitating its recovery and reuse.

Advanced Materials Development Incorporating this compound Moieties

The incorporation of this compound and related thioether functionalities into advanced materials is an emerging field with significant potential. A key application is in the surface functionalization of nanoparticles. Research has demonstrated that dialkyl sulfides can serve as effective passivating agents for gold nanoparticles, controlling their size and stability. acs.org The use of dialkyl sulfide ligands results in larger and more polydisperse gold cores compared to alkanethiols under similar conditions, offering a method to tune the physical properties of the resulting nanomaterials. acs.org

Passivating AgentResulting Gold Nanoparticle Core Size (d)Reference
Decanethiol (C₁₀H₂₂SH)2.2 ± 0.1 nm acs.org
Didecyl Sulfide (C₁₀H₂₁SC₁₀H₂₁)5.3 ± 0.8 nm acs.org
Octadecyl Decyl Sulfide (C₁₈H₃₇SC₁₀H₂₁)6.3 ± 1.1 nm acs.org

Beyond nanoparticle functionalization, future work may focus on integrating this compound directly into polymer structures. Thioethers can be incorporated into polymer backbones to create materials with unique optical and electronic properties, such as in poly(thienyl sulfide)s. doi.org The dioctyl groups would provide solubility and processability, making such polymers suitable for applications in flexible electronics or as functional coatings. The development of thioether-based polymer coatings, such as thioether-polyglycidol, for nanoparticles further highlights the drive to create multifunctional, hybrid materials where the sulfide moiety plays a critical role. acs.org

Deeper Insight into Environmental Degradation and Remediation Strategies

Understanding the environmental lifecycle of this compound is crucial for its sustainable use. Future research will focus on elucidating its degradation pathways and developing effective remediation strategies. While data on this compound itself is limited, studies on other long-chain alkyl sulfides provide valuable insights. A key research avenue is the isolation and characterization of microorganisms capable of cleaving the stable carbon-sulfur bond. asm.org

One significant study identified a marine bacterium, Thiobacillus sp. strain ASN-1, capable of degrading a variety of dialkyl sulfides under both aerobic (with oxygen) and anaerobic (with nitrate (B79036) or nitrite) conditions. nih.govasm.org This discovery suggests that microbial degradation is a viable environmental fate for these compounds and opens the door to developing bioremediation technologies.

Alkyl Sulfide SubstrateDegraded by Thiobacillus sp. ASN-1Electron AcceptorReference
Dimethyl SulfideYesO₂, NO₃⁻, NO₂⁻ nih.govasm.org
Diethyl SulfideYesO₂, NO₃⁻, NO₂⁻ nih.govasm.org
Dipropyl SulfideYesO₂, NO₃⁻, NO₂⁻ nih.govasm.org
Dibutyl SulfideYesO₂, NO₃⁻, NO₂⁻ nih.govasm.org

Future work will likely involve identifying the specific enzymatic pathways responsible for this degradation, which could involve initial oxidation of the terminal alkyl carbon or direct attack on the sulfur atom. asm.org Such knowledge is essential for creating engineered biological systems for the cleanup of sites contaminated with sulfur-containing organic pollutants. tandfonline.comresearchgate.net Furthermore, advanced remediation technologies leveraging sulfur chemistry, such as those using sulfate-reducing bacteria (SRB) to precipitate heavy metals or sulfur-based redox processes for treating wastewater, represent a broader context in which understanding the behavior of compounds like this compound is increasingly important. nih.govfrontiersin.orgmdpi.com

Q & A

Q. What protocols mitigate risks associated with this compound’s handling, given its potential toxicity or flammability?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for volatile organosulfur compounds. Conduct hazard assessments using tools like COSHH Essentials. Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) validated through workplace exposure monitoring .

Tables for Key Methodological Comparisons

Technique Application Limitations References
GC-MSPurity analysis, trace impurity detectionLimited to volatile/thermostable compounds
DFT SimulationsReaction pathway optimizationComputational cost for large systems
Fractional Factorial DesignParameter screeningRisk of confounding interactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.